molecular formula C10H8ClNO3 B1142092 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid CAS No. 114328-56-2

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B1142092
CAS No.: 114328-56-2
M. Wt: 225.63
InChI Key:
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Description

4’-Chloromaleanilic acid is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.628 g/mol It is a derivative of maleanilic acid, where a chlorine atom is substituted at the 4’ position of the aromatic ring

Preparation Methods

The synthesis of 4’-Chloromaleanilic acid typically involves the reaction of maleic anhydride with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves creating a slurry by combining N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and other reagents in a borosilicate glass reaction vial with a PTFE-coated silicone septum . The reaction is then heated, often using microwave heating, to accelerate the process and achieve high yields .

Chemical Reactions Analysis

4’-Chloromaleanilic acid undergoes various chemical reactions, including:

Scientific Research Applications

4’-Chloromaleanilic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloromaleanilic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may disrupt the synthesis of essential biomolecules or interfere with signal transduction pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-74-0
Record name 4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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